7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a $$\lambda_{\text{max}}$$ at $$275 \, \text{nm}$$ (methanol), attributed to $$\pi \rightarrow \pi^$$ transitions in the quinoline ring. A shoulder at $$320 \, \text{nm}$$ suggests n $$\rightarrow \pi^$$ transitions involving the carboxamide group.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-7-1-4-9-11(5-7)15-6-10(12(9)17)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18) |
InChI Key |
IOHLVOYNERGJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Skeleton Construction
| Parameter | Specification | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 74 | 95.2 |
| Temperature | 0–5°C | 68 | 93.8 |
| Cyclopropylamine eq | 1.5 | 74 | 95.2 |
Improved Process Using 4-Chloro-7-Methoxyquinoline-6-Carboxamide Intermediate
Intermediate Synthesis
A patent by US20210188778A1 details an optimized route using 4-chloro-7-methoxyquinoline-6-carboxamide as a key intermediate. The process avoids low-yielding ammonolysis by employing formamide and sodium tert-butoxide in dimethylformamide (DMF) at 5–10°C. This step achieves 89% yield with >99% purity, critical for scaling.
Methoxy-to-Chloro Conversion
The methoxy group at position 7 is replaced with chlorine using PCl₅ in dichloroethane under reflux. This step proceeds via nucleophilic aromatic substitution, requiring 12 hr for completion and yielding 82% of the chlorinated product.
Table 2: Chlorination Efficiency Across Solvents
| Solvent | Reaction Time (hr) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Dichloroethane | 12 | 82 | 3.1 |
| Toluene | 18 | 75 | 6.4 |
| Chlorobenzene | 15 | 78 | 4.9 |
Carboxamide Formation via Acid Chloride Intermediate
Acid Chloride Preparation
Quinoline-6-carboxylic acid derivatives are converted to acid chlorides using thionyl chloride (SOCl₂) in toluene at 100–110°C. The reaction completes within 4–6 hr, with excess SOCl₂ removed under vacuum to prevent side reactions.
Amine Coupling
The acid chloride reacts with cyclopropylamine in acetone with K₂CO₃ as a base. This method, adapted from pyrazine-2-carboxamide synthesis, achieves 76% yield at 0–5°C.
Comparative Analysis of Synthesis Routes
Yield and Purity Trade-Offs
Solvent Impact on Crystallization
Recrystallization from ethanol/water (1:3 v/v) produces needle-like crystals with 99.1% purity, while DMF/water yields lower purity (97.3%) due to solvent retention.
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the C7 Position
The chlorine atom at position 7 undergoes nucleophilic displacement with sulfur- and nitrogen-based nucleophiles:
Key findings :
-
Thiol substitutions proceed via SNAr (nucleophilic aromatic substitution) mechanisms, facilitated by electron-withdrawing groups (e.g., nitro at C8) activating the C7 position .
-
Amine substitutions require polar aprotic solvents (e.g., DMSO) and elevated temperatures for efficient displacement .
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis and subsequent derivatization:
Hydrolysis :
-
Conditions : NaOH (2M), ethanol/water (1:1), reflux, 6–8 hrs.
-
Product : 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Derivatization :
Mechanistic insight :
-
Hydrolysis of the amide bond generates a carboxylic acid intermediate, which can be esterified or coupled to amino acids for enhanced bioavailability .
Metal Complexation via Chelation
The carbonyl and amide groups enable coordination with transition metals:
| Metal Ion | Conditions | Complex Type | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Fe³⁺ | Ethanol/water, pH 6–7, 25°C | Octahedral | 12.3 ± 0.2 | |
| Cu²⁺ | Methanol, room temperature | Square planar | 14.1 ± 0.3 |
Applications :
-
Metal complexes exhibit enhanced antibacterial activity compared to the parent compound, likely due to improved membrane permeability.
Redox Reactions Involving the Quinoline Core
The quinoline ring participates in oxidation and reduction processes:
Oxidation :
-
Reagent : KMnO₄ in acidic medium (H₂SO₄).
-
Product : 7-Chloro-1-cyclopropyl-4-oxo-3-carboxyquinoline N-oxide.
Reduction :
-
Reagent : H₂/Pd-C (10% w/w), ethanol, 50°C.
-
Product : 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoline-3-carboxamide.
Significance :
-
Oxidation introduces polar N-oxide groups, altering solubility and pharmacokinetics.
-
Reduction saturates the quinoline ring, potentially reducing toxicity .
Diazonium Coupling and Chlorination
Diazo intermediates enable further functionalization:
Structural confirmation :
-
Diazonium intermediates were characterized by sharp NMR signals at δ 5.48–5.78 ppm for CH=N=N groups .
Comparative Reactivity with Analogues
Reactivity differs significantly from non-chlorinated or non-cyclopropyl analogues:
| Feature | 7-Chloro-N-cyclopropyl Derivative | Non-Chlorinated Analogue | Reason for Difference |
|---|---|---|---|
| C7 substitution rate | Faster (t₁/₂ = 2.1 hrs at 80°C) | Slower (t₁/₂ = 6.8 hrs) | Chlorine’s electron-withdrawing effect |
| Amide hydrolysis rate | Slower (k = 0.12 h⁻¹) | Faster (k = 0.45 h⁻¹) | Steric hindrance from cyclopropyl group |
Scientific Research Applications
Antibacterial Properties
The compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Research indicates that it is particularly effective against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, making it a valuable candidate for antibiotic development .
Table 1: Antibacterial Activity of 7-Chloro-N-Cyclopropyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide
| Bacterial Strain | Activity (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Klebsiella pneumoniae | 1.0 | |
| Pseudomonas aeruginosa | No activity |
Synthesis and Drug Development
The compound serves as an important intermediate in the synthesis of other quinolone derivatives, which are widely used as antibiotics. Its structure allows for modifications that can enhance antibacterial efficacy and reduce resistance mechanisms in bacteria .
Case Study: Synthesis of Ciprofloxacin Derivatives
A study highlighted the synthesis of new derivatives based on 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, focusing on enhancing their antibacterial properties. The derivatives were evaluated for their activity against ESKAPE pathogens, which are known for their multidrug resistance. The results demonstrated that structural modifications could lead to compounds with improved efficacy compared to existing antibiotics like ciprofloxacin .
Applications in Medicinal Chemistry
The compound's unique chemical structure makes it a versatile scaffold in medicinal chemistry. It can be modified to create new APIs with various therapeutic effects, including anti-inflammatory and anticancer activities. The ability to chelate metal ions also opens avenues for the development of metal-based drugs .
Table 2: Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights: X-ray data for ethyl ester analogs () reveal planar quinoline cores and intermolecular interactions critical for crystallinity . Similar studies on the target compound are lacking.
- Activity Gaps: No direct evidence exists for the target compound’s biological activity; predictions are based on structural analogs.
- Synthetic Challenges : Introducing the carboxamide group without destabilizing the cyclopropyl ring requires precise reaction conditions .
Biological Activity
7-Chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as 7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 93110-13-5), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClN₁O₃ |
| Molecular Weight | 263.68 g/mol |
| CAS Number | 93110-13-5 |
| LogP | 2.688 |
The biological activity of 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is primarily attributed to its interaction with various biological targets:
- Antibacterial Activity : The compound exhibits potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. It has shown comparable or superior efficacy to ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that this compound possesses significant cytotoxic effects against various cancer cell lines, including U-87 (glioblastoma) and MCF-7 (breast cancer). The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
- Inhibition of Viral Replication : In vitro studies have demonstrated that the compound can suppress the replication of SARS-CoV-2, indicating potential utility in antiviral therapies .
Antibacterial Studies
A study evaluated the antibacterial activity of various derivatives of quinolone compounds, including 7-chloro-N-cyclopropyl derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL against resistant strains like Acinetobacter baumannii .
Anticancer Studies
In a comparative study, 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline was assessed for its anticancer efficacy against several cell lines:
- U-87 Cell Line : Showed significant cytotoxicity with IC50 values in the low micromolar range.
- MCF-7 Cell Line : Induced apoptosis through the activation of caspase pathways .
In Vivo Efficacy
In vivo studies on tumor-bearing mice treated with the compound demonstrated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
Summary of Biological Activities
Q & A
Q. How should conflicting crystallographic data on hydrogen bonding be resolved?
- Compare multiple datasets (e.g., CCDC entries) to identify consistent patterns. For example, C–H⋯O interactions in triclinic crystals (Z = 2) are reproducible across studies, while deviations in bond lengths may arise from temperature or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
